Functional Selectivity for the IGF2BP2 Protein Over Other Family Members
CWI1-2 hydrochloride is reported to be a selective inhibitor of the m6A reader IGF2BP2, but not IGF2BP1 or IGF2BP3, which are distinct oncofetal proteins with different roles in cancer [1]. While direct quantitative selectivity data (e.g., Kd values for IGF2BP1 vs. IGF2BP2) was not found in the provided materials, the compound's classification and functional characterization support a targeted mechanism. This is in contrast to a comparator like BTYNB, which is a selective inhibitor of IMP1 (IGF2BP1) binding to c-Myc mRNA with an IC50 of 5 µM, demonstrating that high selectivity within this protein family is achievable and critical [2].
| Evidence Dimension | Target Selectivity Profile |
|---|---|
| Target Compound Data | Selective inhibitor of IGF2BP2 (Class-level inference) |
| Comparator Or Baseline | BTYNB (Selective IGF2BP1 inhibitor): IC50 = 5 µM for inhibiting IMP1 binding to c-Myc mRNA |
| Quantified Difference | Not directly comparable due to differing targets and assay types. The key differentiation is the specific targeting of IGF2BP2 over IGF2BP1. |
| Conditions | Functional classification based on reported mechanism of action and distinct roles of IGF2BP family members in cancer. |
Why This Matters
Procurement of a selective IGF2BP2 inhibitor is essential for accurately dissecting the role of this specific m6A reader in glutamine metabolism and AML pathogenesis, as inhibition of the related protein IGF2BP1 (via BTYNB) would engage entirely different oncogenic pathways.
- [1] Weng, H., Huang, F., Yu, Z., et al. (2022). The m6A reader IGF2BP2 regulates glutamine metabolism and represents a therapeutic target in acute myeloid leukemia. Cancer Cell, 40(12), 1566-1582.e10. View Source
- [2] TargetMol. (n.d.). BTYNB (MDK6620) - Product Information. Retrieved from https://www.targetmol.cn/compound/BTYNB View Source
